galanthamine galanthamine Galanthamine is a benzazepine alkaloid isolated from certain species of daffodils. It has a role as an antidote to curare poisoning, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a cholinergic drug, an EC 3.1.1.8 (cholinesterase) inhibitor and a plant metabolite. It is an organic heterotetracyclic compound, a tertiary amino compound, a benzazepine alkaloid and a benzazepine alkaloid fundamental parent. It is a conjugate base of a galanthamine(1+).
Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer's disease. First characterized in the early 1950s, galantamine is a tertiary alkaloid that was extracted from botanical sources, such as Galanthus nivalis. Galantamine was first studied in paralytic and neuropathic conditions, such as myopathies and postpolio paralytic conditions, and for reversal of neuromuscular blockade. Following the discovery of its AChE-inhibiting properties, the cognitive effects of galantamine were studied in a wide variety of psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism; however, re-development of the drug for Alzheimer’s disease did not commence until the early 1990s due to difficulties in extraction and synthesis. Galantamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission. It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance. The drug was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type. As Alzheimer's disease is a progressive neurodegenerative disorder, galantamine is not known to alter the course of the underlying dementing process. Galantamine works to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signalling. Under this hypothesized mechanism of action, the therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact. It is therefore not considered to be a disease-modifying drug. Galantamine is marketed under the brand name Razadyne, and is available as oral immediate- and extended-release tablets and solution.
Galantamine is a Cholinesterase Inhibitor. The mechanism of action of galantamine is as a Cholinesterase Inhibitor.
Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.
Galantamine is a natural product found in Crinum moorei, Nerine alta, and other organisms with data available.
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
See also: Galantamine Hydrobromide (has salt form).
Brand Name: Vulcanchem
CAS No.: 357-70-0
VCID: VC0528644
InChI: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

galanthamine

CAS No.: 357-70-0

Cat. No.: VC0528644

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

galanthamine - 357-70-0

Specification

CAS No. 357-70-0
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
Standard InChI Key ASUTZQLVASHGKV-JDFRZJQESA-N
Isomeric SMILES CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Appearance Solid powder
Colorform Crystals from benzene
Melting Point 126-127 °C
269 - 270 °C (hydrogen bromide salt)

Introduction

Botanical Origins and Chemical Characterization

Natural Sources and Isolation

Galanthamine was first isolated from the bulbs of Galanthus nivalis, though it is also present in other Amaryllidaceae species, including Leucojum aestivum (summer snowflake) and Narcissus pseudonarcissus (daffodil). Its extraction and synthesis posed significant challenges in the mid-20th century, delaying its transition from botanical curiosity to clinical application . Early uses focused on reversing neuromuscular blockade in anesthesia, but the discovery of its AChE-inhibiting properties in the 1990s redirected research toward neurodegenerative diseases .

Structural Properties and Synthesis

Galanthamine (C₁₇H₂₁NO₃) features a tetracyclic structure with a benzofuran moiety and a tertiary amine group, conferring both hydrophobicity and the ability to cross the blood-brain barrier. The compound exists as a (-)-enantiomer, which is pharmacologically active. Synthetic routes have been developed to overcome reliance on plant extraction, enabling large-scale production. Key structural analogs, such as N-methylgalantamine and epigalantamine, have been explored to enhance potency and bioavailability, though none have surpassed the original compound in clinical utility .

Table 1: Physicochemical Properties of Galanthamine

PropertyValue
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.35 g/mol
logP (Octanol-Water)1.8
Plasma Protein Binding18%
Half-Life5.7 hours
Bioavailability90–100%

Mechanism of Action: Dual Cholinergic Modulation

Acetylcholinesterase Inhibition

Galanthamine competitively inhibits AChE at the synaptic cleft, preventing the hydrolysis of acetylcholine (ACh) and prolonging cholinergic neurotransmission. Unlike butyrylcholinesterase (BuChE), which it weakly targets, AChE is predominantly expressed in the brain, making galanthamine a centrally acting agent . Binding occurs at the enzyme’s choline-binding site and acyl pocket, with an IC₅₀ of 0.35 µM for human AChE .

Allosteric Modulation of Nicotinic Receptors

In addition to AChE inhibition, galanthamine enhances nicotinic receptor activity by binding to allosteric sites on α7 and α4β2 nAChR subtypes. This potentiates agonist-induced currents, improving synaptic plasticity and cognitive function. Preclinical models suggest this dual action may mitigate amyloid-β toxicity, though clinical evidence remains inconclusive .

Table 2: Pharmacodynamic Comparison of AChE Inhibitors

DrugAChE IC₅₀ (µM)nAChR ModulationSelectivity for CNS
Galanthamine0.35YesHigh
Donepezil0.008NoModerate
Rivastigmine4.3NoLow

Pharmacokinetics and Metabolism

Absorption and Distribution

Galanthamine exhibits linear pharmacokinetics across doses of 8–32 mg/day, reaching peak plasma concentrations (Tₘₐₓ) within 52 minutes of oral administration. Its volume of distribution (175 L) and blood-to-plasma ratio (1.2) reflect extensive tissue penetration, including the central nervous system .

Metabolic Pathways

Hepatic metabolism involves CYP2D6-mediated O-demethylation (forming O-desmethyl-galantamine) and CYP3A4-mediated N-oxidation. Over 75% of the drug undergoes biotransformation, with renal excretion accounting for 20–25% of elimination. Genetic polymorphisms in CYP2D6 result in a 25–50% reduction in clearance among poor metabolizers, necessitating dose adjustments .

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Tₘₐₓ52 minutes
AUC (24 mg/day)315 ng·h/mL
Renal Excretion20–25%
CYP DependencyCYP2D6 (75%), CYP3A4 (25%)

Clinical Efficacy in Alzheimer’s Disease

Cognitive and Functional Outcomes

In randomized controlled trials (RCTs), galanthamine (16–24 mg/day) improved scores on the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) by 3.5–4.1 points over placebo at 6 months . Activities of daily living (ADLs), assessed via the Disability Assessment for Dementia (DAD) scale, showed a 2.3-point improvement, reducing caregiver burden by 1.2 hours/day .

Long-Term Benefits and Disease Modification

Study DurationDose (mg/day)ADAS-Cog ΔADL ΔBehavioral Symptoms Δ
6 months24-3.9+2.1-2.4
12 months24-1.2+1.8-1.7

Emerging Applications and Future Directions

Vascular Dementia and Mixed Pathology

Post-hoc analyses of AD trials suggest galanthamine may benefit patients with cerebrovascular comorbidities, though dedicated studies are needed. Mechanisms may include improved cerebral blood flow via nAChR-mediated vasodilation .

Combination Therapies

Ongoing research explores galanthamine’s synergy with NMDA receptor antagonists (e.g., memantine) and anti-amyloid antibodies. Preliminary data indicate additive effects on cognitive endpoints without exacerbating adverse events .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator